

1-NP Hydrochloride: A Technical Guide to a Complex Serotonergic Modulator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine hydrochloride (1-NP hydrochloride) is a synthetic derivative of quipazine that exhibits a complex and non-selective profile as a serotonergic modulator.[1] It interacts with a wide array of serotonin (5-HT) receptors, functioning as a partial agonist at several 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2 receptors.[2] This multifaceted mechanism of action has led to its investigation in various preclinical models, revealing potential applications in conditions ranging from anxiety to skin inflammation and cancer.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of 1-NP hydrochloride, including its binding affinity, functional activity, known signaling pathways, and available preclinical data. Detailed experimental methodologies are provided to facilitate further research and development.

Core Pharmacological Profile

1-NP hydrochloride is a non-selective serotonergic agent with a broad spectrum of activity across multiple 5-HT receptor subtypes. Its primary characteristic is its dual role as a partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, and as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Additionally, it has demonstrated high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[2]



Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data on the binding affinity and functional activity of 1-NP hydrochloride at various serotonin receptors.

Table 1: Receptor Binding Affinity

Receptor	Ligand	Species	Tissue/Syst em	Ki (nM)	Reference
5-HT6	1-(1- Naphthyl)pipe razine	Human	Recombinant	120	[5][6]

Table 2: Functional Activity

Receptor	Assay Type	Species	Tissue/Syst em	IC50 (nM)	Reference
5-HT1	Inhibition of 5-HT activity	Rat	Cortical Membranes	6	[5][6]
5-HT2	Inhibition of 5-HT activity	Rat	Cortical Membranes	1	[5][6]
5- HT/Tryptamin e Induced Contraction	Blockade of Contraction	Rat	Fundus	1	[5][6]

Mechanism of Action and Signaling Pathways

The complex pharmacology of 1-NP hydrochloride results from its interaction with multiple signaling pathways, primarily through its opposing effects on 5-HT1 and 5-HT2 receptor families.

5-HT1A Receptor Agonism



As a partial agonist of the 5-HT1A receptor, 1-NP hydrochloride is expected to activate the Gi/o signaling cascade. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.



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5-HT1A Receptor Agonist Signaling Pathway

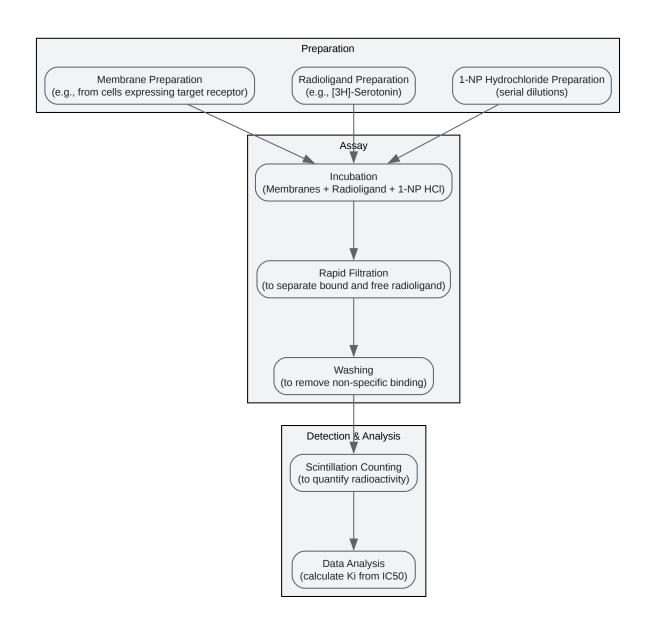
5-HT2A Receptor Antagonism

In its role as a 5-HT2A receptor antagonist, 1-NP hydrochloride blocks the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG), key second messengers that lead to calcium mobilization and protein kinase C (PKC) activation.









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